molecular formula C8H9N3O4 B1346368 3,6-Dimethyl-2,4-dinitroaniline CAS No. 6311-52-0

3,6-Dimethyl-2,4-dinitroaniline

Cat. No. B1346368
Key on ui cas rn: 6311-52-0
M. Wt: 211.17 g/mol
InChI Key: VOLQVUSPNNDAIX-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

To a solution of t-butyl nitrite (t-BuONO) (7.32 g) in dimethyl formamide (DMF) (50 mL, from Mallinckrodt) at 65° C. was added dropwise a solution of 3,6-dimethyl-2.4-dinitro-phenylamine (10 g, from above) in DMF (50 mL) during 5-10 min. The mixture was heated at 65° C. for 15 min and the solvent was removed under reduced pressure. The residue was partitioned between dichloromethane (300 mL) and half-saturated sodium chloride solution. The dichloromethane solution was washed with additional half-saturated sodium chloride solution (300 mL) and dried over magnesium sulfate. After evaporation of the solvent, the residue was taken up in dichloromethane (250 mL) and passed through a short column (silica gel). Eluting with dichloromethane gave 2,5-dimethyl-1,3-dinitro-benzene (7.75 g).
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[CH3:8][C:9]1[C:10]([N+:20]([O-:22])=[O:21])=[C:11](N)[C:12]([CH3:18])=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16]>CN(C)C=O>[CH3:8][C:9]1[C:10]([N+:20]([O-:22])=[O:21])=[CH:11][C:12]([CH3:18])=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
7.32 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C(=C(C(=CC1[N+](=O)[O-])C)N)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (300 mL) and half-saturated sodium chloride solution
WASH
Type
WASH
Details
The dichloromethane solution was washed with additional half-saturated sodium chloride solution (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
WASH
Type
WASH
Details
Eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.75 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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